Cas no 1393576-92-5 (Ethyl (4-fluoro-5-methylpyridin-2-YL)acetate)
Ethyl (4-fluoro-5-methylpyridin-2-YL)acetate Chemical and Physical Properties
Names and Identifiers
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- AB82963
- Ethyl 4-fluoro-5-methylpyridine-2-acetate
- ETHYL (4-FLUORO-5-METHYLPYRIDIN-2-YL)ACETATE
- Ethyl (4-fluoro-5-methylpyridin-2-YL)acetate
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- Inchi: 1S/C10H12FNO2/c1-3-14-10(13)5-8-4-9(11)7(2)6-12-8/h4,6H,3,5H2,1-2H3
- InChI Key: HOEJVRMKASRUNW-UHFFFAOYSA-N
- SMILES: FC1=CC(CC(=O)OCC)=NC=C1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- XLogP3: 1.5
- Topological Polar Surface Area: 39.2
Ethyl (4-fluoro-5-methylpyridin-2-YL)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005634-250mg |
Ethyl 4-fluoro-5-methylpyridine-2-acetate |
1393576-92-5 | 95% | 250mg |
1,058.40 USD | 2021-06-08 | |
| Alichem | A029005634-500mg |
Ethyl 4-fluoro-5-methylpyridine-2-acetate |
1393576-92-5 | 95% | 500mg |
1,752.40 USD | 2021-06-08 | |
| Alichem | A029005634-1g |
Ethyl 4-fluoro-5-methylpyridine-2-acetate |
1393576-92-5 | 95% | 1g |
2,750.25 USD | 2021-06-08 |
Ethyl (4-fluoro-5-methylpyridin-2-YL)acetate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Ethyl (4-fluoro-5-methylpyridin-2-YL)acetate
Ethyl (4-fluoro-5-methylpyridin-2-yl)acetate: A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl (4-fluoro-5-methylpyridin-2-yl)acetate, with the CAS number 1393576-92-5, is a significant compound in the realm of pharmaceutical chemistry. This organic ester, characterized by its pyridine core and fluoro-methyl substitution pattern, has garnered considerable attention due to its utility as a building block in the synthesis of various bioactive molecules. The presence of a fluoro substituent at the 4-position and a methyl group at the 5-position of the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate in drug development.
The compound's structure, featuring an acetic ester moiety linked to the pyridine ring, facilitates its incorporation into more complex molecular frameworks. This adaptability has positioned Ethyl (4-fluoro-5-methylpyridin-2-yl)acetate as a cornerstone in the synthesis of pharmaceuticals targeting diverse therapeutic areas. Recent advancements in medicinal chemistry have highlighted its role in developing novel agents for neurological disorders, infectious diseases, and cancer treatment.
In the context of neurological research, Ethyl (4-fluoro-5-methylpyridin-2-yl)acetate has been employed in the synthesis of potential neuroprotective agents. The fluoro substituent enhances metabolic stability while maintaining binding affinity to specific neurological targets. Studies have demonstrated its efficacy in modulating neurotransmitter pathways, suggesting its potential as a precursor for drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. The methyl group at the 5-position further fine-tunes the compound's pharmacokinetic profile, contributing to improved bioavailability and reduced side effects.
The compound's significance extends to the field of infectious disease research. Its structural features make it an excellent candidate for developing antiviral and antibacterial agents. Researchers have leveraged Ethyl (4-fluoro-5-methylpyridin-2-yl)acetate to create derivatives with enhanced activity against resistant strains of pathogens. The fluoro group's ability to interact with biological targets through halogen bonding has been particularly instrumental in designing molecules with improved binding affinity and selectivity. This has opened new avenues for combating emerging infectious diseases and readdressing existing ones.
Cancer research has also benefited from the utilization of Ethyl (4-fluoro-5-methylpyridin-2-yl)acetate as a key intermediate. Its incorporation into anticancer agents has led to the development of compounds that exhibit potent cytotoxicity while minimizing toxicity to healthy cells. The pyridine scaffold serves as a versatile platform for further functionalization, enabling researchers to tailor molecules with specific mechanisms of action. Recent studies have shown promising results in using derivatives of this compound to inhibit key signaling pathways involved in tumor growth and metastasis.
The synthetic methodologies involving Ethyl (4-fluoro-5-methylpyridin-2-yl)acetate have seen significant refinements over recent years. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable routes to this intermediate. These innovations not only enhance yield but also reduce waste, aligning with global efforts towards environmentally responsible pharmaceutical production. The compound's role as a precursor in multi-step syntheses underscores its importance in streamlining drug development pipelines.
The future prospects for Ethyl (4-fluoro-5-methylpyridin-2-yl)acetate are promising, with ongoing research exploring new applications and optimizing existing ones. As our understanding of biological systems continues to evolve, so too will the ways in which this compound is utilized. Its unique structural attributes ensure that it will remain a relevant and valuable tool for chemists and pharmacologists alike.
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